molecular formula C17H17Cl2NO3S B5848914 methyl 2-{[(3,4-dichlorophenyl)acetyl]amino}-5-propyl-3-thiophenecarboxylate

methyl 2-{[(3,4-dichlorophenyl)acetyl]amino}-5-propyl-3-thiophenecarboxylate

Cat. No. B5848914
M. Wt: 386.3 g/mol
InChI Key: YRSOHKKADZTGLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-{[(3,4-dichlorophenyl)acetyl]amino}-5-propyl-3-thiophenecarboxylate is a synthetic compound that has been extensively studied in the field of medicinal chemistry. It is a potent inhibitor of several enzymes and has been shown to have potential applications in the treatment of various diseases.

Mechanism of Action

Methyl 2-{[(3,4-dichlorophenyl)acetyl]amino}-5-propyl-3-thiophenecarboxylate exerts its effects by inhibiting the activity of acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. This leads to an increase in the levels of neurotransmitters such as acetylcholine, dopamine, and serotonin in the brain, which can improve cognitive function and mood.
Biochemical and Physiological Effects:
Methyl 2-{[(3,4-dichlorophenyl)acetyl]amino}-5-propyl-3-thiophenecarboxylate has been shown to have several biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. It has also been shown to have antidepressant effects in animal models of depression. Additionally, it has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using methyl 2-{[(3,4-dichlorophenyl)acetyl]amino}-5-propyl-3-thiophenecarboxylate in lab experiments is its potency as an enzyme inhibitor. This makes it a useful tool for studying the role of these enzymes in various diseases. However, one limitation of using this compound is its potential toxicity. It has been shown to have cytotoxic effects in some cell types, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on methyl 2-{[(3,4-dichlorophenyl)acetyl]amino}-5-propyl-3-thiophenecarboxylate. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in the treatment of depression. Additionally, further research is needed to determine the safety and efficacy of this compound in humans.

Synthesis Methods

Methyl 2-{[(3,4-dichlorophenyl)acetyl]amino}-5-propyl-3-thiophenecarboxylate can be synthesized using a variety of methods. One of the most common synthesis methods involves the reaction of 3,4-dichloroacetophenone with propylmagnesium bromide to form the corresponding ketone. This ketone is then reacted with thiophene-2-carboxylic acid to form the desired compound.

Scientific Research Applications

Methyl 2-{[(3,4-dichlorophenyl)acetyl]amino}-5-propyl-3-thiophenecarboxylate has been extensively studied for its potential applications in the treatment of various diseases. It has been shown to be a potent inhibitor of several enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the regulation of neurotransmitter levels in the brain, and their inhibition has been linked to the treatment of Alzheimer's disease, Parkinson's disease, and depression.

properties

IUPAC Name

methyl 2-[[2-(3,4-dichlorophenyl)acetyl]amino]-5-propylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2NO3S/c1-3-4-11-9-12(17(22)23-2)16(24-11)20-15(21)8-10-5-6-13(18)14(19)7-10/h5-7,9H,3-4,8H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRSOHKKADZTGLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(S1)NC(=O)CC2=CC(=C(C=C2)Cl)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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